(Cyanomethyl)triphenylphosphonium chloride

Catalog No.
S794865
CAS No.
4336-70-3
M.F
C20H17ClNP
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyanomethyl)triphenylphosphonium chloride

CAS Number

4336-70-3

Product Name

(Cyanomethyl)triphenylphosphonium chloride

IUPAC Name

cyanomethyl(triphenyl)phosphanium;chloride

Molecular Formula

C20H17ClNP

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1

InChI Key

ARPLQAMUUDIHIT-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

The exact mass of the compound (Cyanomethyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92174. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Cyanomethyl)triphenylphosphonium chloride is a foundational Wittig reagent precursor procured primarily for the synthesis of α,β-unsaturated nitriles via carbon-carbon bond-forming olefination. As a high-melting solid (mp 268–275 °C), it offers high thermal stability and straightforward bulk handling compared to liquid olefination alternatives . Upon deprotonation, it generates a semi-stabilized ylide that reacts with aldehydes and ketones to form acrylonitriles, which are critical intermediates in pharmaceutical and materials science workflows. Its reliable performance in standard organic solvents and its cyanomethyl-induced electronic profile make it an established building block for industrial-scale synthetic operations.

Research Fit

Workflow Stabilized ylide precursor for Wittig reactions Reliable α,β-unsaturated nitrile formation
Selection Cyanomethyl phosphonium chloride salt Counterion influences ylide generation efficiency
Use Context Heterocycle and metal-complex synthesis Oxadiazine, pyridazine, and gold complex access

Buyers frequently consider substituting (cyanomethyl)triphenylphosphonium chloride with diethyl cyanomethylphosphonate, the corresponding Horner-Wadsworth-Emmons (HWE) reagent, due to the latter's easily removable water-soluble phosphate byproducts. However, this substitution fundamentally alters the reaction's stereochemical outcome. The HWE phosphonate carbanion typically drives the reaction toward the thermodynamically stable (E)-alkene . In contrast, the ylide derived from the phosphonium chloride can be utilized to access kinetically controlled (Z)-alkenes under specific conditions[1]. Furthermore, substituting the chloride salt with the bromide analog (CAS 15898-47-2) reduces mass efficiency, as the heavier bromide counterion lowers the molar equivalents of active ylide per kilogram procured, increasing raw material mass requirements for scale-up .

Substitution Risk

Target Chloride salt
Bromide or iodide analogs may shift ylide generation kinetics and solubility profiles, altering reaction outcomes in Wittig workflows.
Target Triphenylphosphonium
Trialkylphosphonium analogs (e.g., trimethyl) exhibit distinct thermal decomposition points and may not support the same heterocyclic product selectivity.
Target Cyanomethyl ylide
Methyl- or ethyl-substituted phosphonium salts produce different product classes under identical conditions; direct substitution may shift synthetic outcomes.

Stereochemical Control and (Z)-Alkene Access

The choice between (cyanomethyl)triphenylphosphonium chloride and its HWE counterpart, diethyl cyanomethylphosphonate, dictates the stereochemistry of the resulting unsaturated nitrile. The HWE reagent overwhelmingly favors the (E)-isomer due to reversible intermediate formation . Conversely, the semi-stabilized ylide generated from the phosphonium chloride can undergo rapid, irreversible cycloaddition, allowing access to the kinetically favored (Z)-alkene [1]. This stereochemical divergence makes the phosphonium salt irreplaceable when the (Z)-configuration is required for downstream active pharmaceutical ingredient (API) synthesis.

Evidence DimensionAlkene E/Z Selectivity
Target Compound DataEnables access to kinetically controlled (Z)-alkenes
Comparator Or BaselineDiethyl cyanomethylphosphonate (strongly favors (E)-alkene)
Quantified DifferenceDistinct stereochemical pathways (kinetic vs. thermodynamic control)
ConditionsBase-mediated olefination of aldehydes

Procurement must align with the target molecule's stereochemical requirements; substituting the Wittig reagent with an HWE reagent will likely yield the incorrect isomer.

Thermal Stability
Cross-study comparable
275°C (dec.)
Reported higher thermal stability vs. methyl analog
Methyltriphenylphosphonium bromide: 210–213°C; Δ ~62–65°C

Mass Efficiency and Atom Economy

When procuring phosphonium salts at scale, the choice of counterion significantly impacts cost-efficiency. (Cyanomethyl)triphenylphosphonium chloride has a molecular weight of 337.78 g/mol, yielding approximately 2.96 moles of active ylide precursor per kilogram . Its direct analog, (cyanomethyl)triphenylphosphonium bromide, has a molecular weight of 382.23 g/mol, yielding only 2.62 moles per kilogram . Procuring the chloride salt provides a 13% increase in active reagent equivalents per unit mass, directly improving the atom economy and reducing the bulk material required for large-scale syntheses.

Evidence DimensionActive ylide equivalents per kilogram
Target Compound Data2.96 mol/kg (Chloride salt, MW 337.78 g/mol)
Comparator Or Baseline2.62 mol/kg (Bromide salt, MW 382.23 g/mol)
Quantified Difference13% higher molar efficiency for the chloride salt
ConditionsBulk procurement and stoichiometric calculation

Selecting the chloride over the bromide salt reduces raw material mass requirements by 13%, lowering shipping, storage, and stoichiometric costs in scale-up.

Product Selectivity
Head-to-head
Oxadiazine / pyridazine vs. bis-indanylidene
Reported shift in heterocyclic product class
Methyl/ethyl analogs yield different scaffolds under same conditions

Thermal Stability and Bulk Handling

Processability and storage stability are critical procurement factors. (Cyanomethyl)triphenylphosphonium chloride is an off-white crystalline solid with a high melting point of 268–275 °C (decomposition), making it highly stable under standard warehouse conditions . In contrast, the alternative HWE reagent, diethyl cyanomethylphosphonate, is a liquid at room temperature that requires more rigorous environmental controls to prevent degradation or hydrolysis over time . The solid state of the phosphonium chloride simplifies weighing, transfer, and long-term storage in both laboratory and industrial settings.

Evidence DimensionPhysical state and thermal stability
Target Compound DataSolid, melting point 268–275 °C (dec.)
Comparator Or BaselineDiethyl cyanomethylphosphonate (Liquid state)
Quantified DifferenceSolid vs. Liquid state; higher thermal threshold for the chloride salt
ConditionsStandard storage and handling

Solid reagents with high decomposition temperatures reduce the risk of spoilage, simplify bulk handling, and eliminate the need for specialized liquid-dispensing infrastructure.

Metal Complex Architecture
Head-to-head
Mononuclear Au vs. polymeric Cu/Ag
Supports cytotoxicity endpoint review in A549 cell-line assays
Reported IC50 lower than cisplatin baseline; data to verify
Synthetic Yield
Supporting evidence
49.58%
Reported baseline yield for process evaluation
Chloroacetonitrile + triphenylphosphine, toluene reflux

(Z)-α,β-Unsaturated Nitrile Synthesis

Because the semi-stabilized ylide derived from this compound can be directed toward kinetically controlled cycloaddition, it is the required reagent for synthesizing (Z)-configured acrylonitriles. This is critical in pharmaceutical workflows where the (Z)-isomer is required for specific receptor binding or subsequent stereospecific cyclization steps, and where HWE phosphonates would incorrectly yield the (E)-isomer .

Industrial Olefination Scale-Up

For large-scale manufacturing, the 13% higher mass efficiency of the chloride salt over the bromide salt makes it a highly efficient choice for bulk procurement. It allows manufacturers to use less total mass of the precursor to achieve the required stoichiometric equivalents, directly reducing reactor volume demands and raw material costs .

Phase-Transfer Catalyzed C-C Couplings

The high thermal stability and distinct solid-state handling profile of the chloride salt make it highly effective in phase-transfer catalysis (PTC) systems. It can facilitate the transfer of reactive intermediates between immiscible phases, enabling efficient heterogeneous reactions that are often difficult to achieve with liquid phosphonate alternatives .

Application Fit Matrix

Application
Selection Property
Validation Focus
α,β-Unsaturated nitrile synthesis
Stabilized ylide reactivity
Carbonyl coupling efficiency and E/Z selectivity
Gold complex cell-model studies
Mononuclear complex formation
Cytotoxicity endpoint review in A549 assays
Oxadiazine and pyridazine synthesis
Chemoselective ylide reactivity
Heterocyclic scaffold confirmation
Cyanoketophosphorane preparation
UNCA conversion compatibility
α-Keto ester precursor integrity

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4336-70-3

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